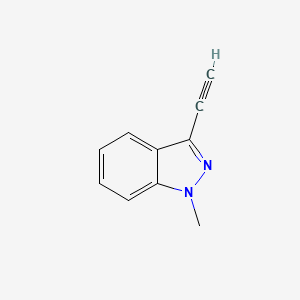

3-Ethynyl-1-methylindazole

Description

Significance of Indazole Scaffolds in Synthetic Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and marketed drugs. nih.govresearchgate.net The structural and chemical properties of the indazole nucleus, including its ability to exist in different tautomeric forms, make it a versatile building block for creating diverse molecular architectures. researchgate.netnih.gov

Indazole-containing derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, anti-HIV, and antifungal properties. researchgate.netnih.gov The relevance of this scaffold in the pharmaceutical industry is highlighted by its presence in drugs such as niraparib, an anticancer agent, and pazopanib, a tyrosine kinase inhibitor. nih.gov The indazole core often contributes to enhanced binding affinity with biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. researchgate.net Consequently, the synthesis of novel indazole derivatives remains a major focus for chemists aiming to develop next-generation therapeutic agents. nih.govexlibrisgroup.com

The Role of Ethynyl (B1212043) Moieties in Chemical Synthesis and Functionalization

The ethynyl group, with the chemical formula -C≡CH, is a terminal alkyne functional group derived from acetylene (B1199291). wikipedia.org Its presence in a molecule introduces unique chemical reactivity and structural features. The triple bond of the ethynyl group is a region of high electron density, making it a reactive site for various addition reactions. Furthermore, the terminal hydrogen is weakly acidic and can be removed to form a metal acetylide, which is a potent nucleophile used in carbon-carbon bond-forming reactions.

In modern synthetic chemistry, the ethynyl group is particularly valued for its role in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linking of an ethynyl-functionalized molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. This "clickable" nature makes the ethynyl group an invaluable tool for molecular assembly, surface functionalization, and bioconjugation. nih.govrsc.org The ethynyl group also influences the electronic properties of the molecule it is attached to, typically exerting an electron-withdrawing inductive effect and a potential electron-releasing resonance effect. rsc.org This modulation of electronic character can be crucial for tuning the reactivity and properties of the parent molecule.

Overview of Research Directions for 3-Ethynyl-1-methylindazole Scaffolds

The strategic combination of the indazole scaffold and the ethynyl moiety in compounds like this compound opens up specific and promising avenues of research. A primary direction is the development of novel kinase inhibitors for cancer therapy. For instance, a series of 3-ethynyl-1H-indazoles has been synthesized and evaluated as potential inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.gov

Research has shown that certain 3-ethynyl-1H-indazole derivatives can inhibit key components of this pathway, including PI3K, PDK1, and mTOR kinases, with low micromolar potency. nih.gov The development of compounds that can selectively target mutant isoforms of these kinases is a significant goal, as it could lead to more effective and less toxic cancer treatments. nih.gov

The research findings below highlight the inhibitory activity of selected 3-ethynyl-1H-indazole derivatives against key kinases in the PI3K pathway and their effect on cancer cell lines.

Inhibitory Activity of Selected 3-Ethynyl-1H-Indazoles

| Compound | PI3Kα IC₅₀ (µM) | PDK1 IC₅₀ (µM) | Cell Line Proliferation IC₅₀ (µM) |

|---|---|---|---|

| Compound 6 | 1.5 | 3.2 | >10 |

| Compound 9 | >10 | >10 | >10 |

| Compound 10 | 2.1 | 4.5 | 8.5 |

| Compound 13 | 0.8 | 1.9 | 5.2 |

Beyond kinase inhibition, the "clickable" ethynyl handle on the this compound scaffold allows for its easy incorporation into larger, more complex molecular systems. This facilitates research in areas such as:

Chemical Biology: Synthesizing molecular probes to study biological processes and identify new drug targets.

Materials Science: Creating novel polymers or functionalized surfaces with specific electronic or binding properties. rsc.org

Drug Discovery: Using the indazole as a core pharmacophore and the ethynyl group as a point for diversification to build libraries of compounds for screening against a wide range of diseases.

Structure

3D Structure

Properties

CAS No. |

58536-59-7 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-ethynyl-1-methylindazole |

InChI |

InChI=1S/C10H8N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h1,4-7H,2H3 |

InChI Key |

DYEHTESMRPQFPM-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=N1)C#C |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 1 Methylindazole and Its Derivatives

Direct Ethynylation Approaches to the Indazole Core

The direct introduction of an ethynyl (B1212043) group at the C3 position of the indazole ring is a cornerstone of synthesizing these compounds. Palladium-catalyzed cross-coupling reactions are the most prominent methods, with the Sonogashira reaction being a primary example. However, other palladium-catalyzed routes and even transition-metal-free strategies have been explored for the ethynylation of indazoles and related heterocycles.

Sonogashira Cross-Coupling Reactions in 3-Ethynylindazole Synthesis

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org

In the synthesis of 3-ethynyl-1H-indazoles, a common approach involves the coupling of a 3-haloindazole derivative with a terminal alkyne. For instance, the synthesis of tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate has been achieved by reacting tert-butyl 3-iodo-1H-indazole-1-carboxylate with phenylacetylene. nih.gov This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂), and a copper(I) iodide (CuI) co-catalyst in the presence of an amine base like triethylamine (B128534) (Et₃N). nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield |

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | Phenylacetylene | Pd(Ph₃P)₂Cl₂ | CuI | Et₃N | Acetonitrile (B52724) | tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate | 85% |

The Sonogashira reaction's versatility allows for the synthesis of a diverse range of 3-ethynyl-1H-indazoles by varying the terminal alkyne used in the coupling reaction. nih.gov While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous media, enhancing the reaction's practicality. wikipedia.orgorganic-chemistry.org

Other Palladium-Catalyzed Ethynylation Routes to Indazole Derivatives

Beyond the classic Sonogashira reaction, other palladium-catalyzed methods have been developed for the functionalization of indazoles. These include oxidative alkenylation and Suzuki-Miyaura cross-coupling, which, while not direct ethynylation methods, demonstrate the utility of palladium catalysis in modifying the indazole core. For example, palladium-catalyzed oxidative alkenylation has been used for the C3- and C7-alkenylation of indazoles. nih.gov Similarly, the Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, has been employed to synthesize various indazole derivatives. rsc.org

Researchers have also explored palladium-catalyzed reactions for the construction of the indazole nucleus itself, for instance, through the intramolecular amination of 2-halobenzophenone tosylhydrazones. epa.gov These methods highlight the broad applicability of palladium catalysis in the synthesis and functionalization of the indazole scaffold, which can be a precursor to ethynylated derivatives.

Transition-Metal-Free Ethynylation Strategies for Related Heterocycles

While palladium catalysis is dominant, there is growing interest in developing transition-metal-free synthetic routes due to cost and toxicity concerns. nih.gov For electron-rich heterocycles like pyrroles, furans, and thiophenes, transition-metal-free cross-coupling reactions with haloacetylenes have been successfully developed. mdpi.comnih.gov These reactions can proceed at room temperature in a solid medium, such as aluminum oxide (Al₂O₃), without the need for a catalyst or base. mdpi.comnih.gov This "green" chemistry approach offers an alternative to the traditional Sonogashira coupling, particularly for synthesizing ethynyl heterocycles with strong electron-withdrawing groups on the acetylene (B1199291) fragment. mdpi.comnih.gov Although direct application to 3-ethynylindazole is not explicitly detailed in the provided results, these methodologies for related heterocycles suggest potential future directions for the synthesis of ethynylated indazoles. mdpi.comnih.govrsc.org

N-Methylation Strategies in 3-Ethynylindazole Synthesis

The introduction of a methyl group at the N1 position of the indazole ring is a crucial step in the synthesis of 3-ethynyl-1-methylindazole. This can be achieved either after the ethynyl group has been installed (post-ethynylation) or by ethynylating an already N-methylated indazole precursor.

Post-Ethynylation N-Methylation Approaches

A common strategy involves the N-methylation of a pre-formed 3-ethynyl-1H-indazole. This approach allows for the diversification of derivatives from a common ethynylated intermediate. The methylation is typically carried out using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. For example, an N-H indazole derivative can be reacted with methyl iodide and potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972) or acetonitrile at temperatures ranging from 0°C to room temperature.

| Starting Material | Methylating Agent | Base | Solvent | Temperature |

| N-H indazole derivative | Methyl iodide | KOH | Acetone | 0°C to room temperature |

The regioselectivity of N-alkylation in indazoles can be influenced by the reaction conditions and the nature of the substituents on the indazole ring. researchgate.net

Ethynylation of N-Methylated Indazoles and Analogs

An alternative synthetic route involves the ethynylation of an indazole that has already been methylated at the N1 position. This approach requires a suitable N-methylated precursor, such as 3-iodo-1-methyl-1H-indazole, which can then undergo a Sonogashira cross-coupling reaction with a terminal alkyne to introduce the ethynyl group at the C3 position.

The synthesis of N-methylated indazoles can be complex, as direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2-substituted products. researchgate.net However, methods for regioselective N-methylation have been developed. For instance, the choice of methylating agent and reaction conditions can significantly influence the outcome. researchgate.netrsc.org In some cases, N-1 alkylated products are thermodynamically favored, while N-2 alkylation is kinetically controlled. researchgate.net The development of efficient and regioselective methylation procedures is crucial for the successful synthesis of N-methylated indazoles that can serve as precursors for subsequent ethynylation. researchgate.net

Multi-Component Reactions for Constructing this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach offers significant advantages, including reduced reaction times, operational simplicity, and atom economy, making it an attractive method for building heterocyclic scaffolds. caribjscitech.comrsc.org

A notable example relevant to the synthesis of 3-alkynyl indazole structures is the one-pot, three-component reaction involving a 2-nitrobenzaldehyde (B1664092), a primary amine, and a terminal alkyne. A tin(II) chloride dihydrate (SnCl₂·2H₂O) promoted coupling and reductive cyclization sequence has been reported for the synthesis of 3-alkynyl-2-aryl-2H-indazoles. nih.gov This reaction proceeds under mild, open-flask conditions and demonstrates broad substrate tolerance with good yields. The process involves the initial condensation of the 2-nitrobenzaldehyde with a primary amine to form an N-(2-nitrobenzylidene)amine intermediate, followed by a tin-promoted coupling with the terminal alkyne and subsequent reductive cyclization to form the N-N bond of the indazole ring, eliminating water as the only byproduct. nih.gov

By selecting methylamine (B109427) as the primary amine component and a suitable protected ethynylacetylene, this methodology could be adapted for the synthesis of the this compound scaffold, although this would yield the 2-methyl isomer (2-methyl-3-ethynyl-indazole) under these specific reported conditions. The regioselectivity (N1 vs. N2 substitution) is a critical aspect of indazole synthesis. However, other MCRs, such as those using 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) with a copper catalyst, also provide a convergent route to the 2H-indazole core. caribjscitech.com The development of MCRs that selectively yield N1-alkylated indazoles remains an area of active research.

| 2-Nitrobenzaldehyde Derivative | Amine | Alkyne | Catalyst/Promoter | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Aniline | Phenylacetylene | SnCl₂·2H₂O | Ethanol, 70 °C, 2h | 2-Phenyl-3-(phenylethynyl)-2H-indazole | 86% |

| 2-Nitrobenzaldehyde | 4-Chloroaniline | Phenylacetylene | SnCl₂·2H₂O | Ethanol, 70 °C, 2h | 2-(4-Chlorophenyl)-3-(phenylethynyl)-2H-indazole | 75% |

| 2-Nitrobenzaldehyde | 4-Methoxyaniline | Phenylacetylene | SnCl₂·2H₂O | Ethanol, 70 °C, 2h | 2-(4-Methoxyphenyl)-3-(phenylethynyl)-2H-indazole | 86% |

Novel Synthetic Routes and Cascade Reactions for Indazole Formation

Beyond classical methods, the development of novel synthetic pathways, including cascade reactions, provides powerful tools for accessing complex indazole derivatives. These routes often feature improved efficiency, milder conditions, and unique mechanistic pathways.

The Cadogan cyclization is a reductive cyclization of ortho-nitro-imines or related species to form the indazole ring system. nih.gov The classical approach involves heating an aromatic nitro compound with a trivalent phosphorus reagent, such as triethyl phosphite, at high temperatures (>150 °C). nih.govrsc.org The reaction is believed to proceed through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization. nih.gov

Recent advancements have significantly improved the practicality and scope of the Cadogan reaction. Milder and more efficient one-pot procedures have been developed. For instance, a method involving the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization using tri-n-butylphosphine at a lower temperature of 80 °C, allows for the synthesis of a diverse range of 2-substituted-2H-indazoles in good to excellent yields. organic-chemistry.orgacs.org This one-pot approach avoids the need to isolate the potentially unstable ortho-imino-nitrobenzene intermediate, enhancing the operational simplicity and safety of the procedure. organic-chemistry.org

The use of aliphatic amines, such as methylamine, in these modified Cadogan reactions is particularly relevant as it provides a regioselective route to N2-alkyl indazoles. organic-chemistry.orgacs.org This makes it a viable strategy for synthesizing the core structure of N-methylated indazoles. While the classical Cadogan reaction often yields 2H-indazoles, modifying the starting materials and conditions can influence the final product. Mechanistic studies have also identified stable N-oxide intermediates, suggesting that non-nitrene pathways may also be operative under certain conditions, which could be exploited for further synthetic diversification. nih.gov

| o-Nitrobenzaldehyde | Aliphatic Amine | Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | n-Butylamine | P(n-Bu)₃ | i-PrOH | 80 °C | 2-n-Butyl-2H-indazole | 85% |

| 2-Nitrobenzaldehyde | Cyclohexylamine | P(n-Bu)₃ | i-PrOH | 80 °C | 2-Cyclohexyl-2H-indazole | 89% |

| 2-Nitrobenzaldehyde | tert-Butylamine | P(n-Bu)₃ | i-PrOH | 80 °C | 2-tert-Butyl-2H-indazole | 81% |

Cyclodimerization reactions of terminal alkynes are atom-economical methods for constructing larger, more complex molecules with defined stereochemistry. These reactions, typically catalyzed by transition metals like palladium, iron, or cobalt, can proceed through different pathways to yield distinct structural isomers. nih.govthieme-connect.com The dimerization of two identical terminal alkynes can result in a head-to-head coupling to form a conjugated 1,3-enyne, or a head-to-tail coupling to yield a geminal 1,3-enyne. nih.gov

While the direct cyclodimerization of this compound itself is not extensively documented, the principles of alkyne dimerization can be applied to indazole precursors to build more elaborate structures. For example, a documented strategy involves the cyclization of (2-alkynylphenyl)triazenes. When precursors containing a butadiyne moiety are heated, they can undergo cyclization to form bis-isoindazole dimers, demonstrating that the indazole core can be formed concurrently with a dimerization event. acs.org

The application of modern alkyne dimerization catalysts to a pre-formed this compound represents a potential strategy for synthesizing novel dimeric indazole structures. Depending on the catalyst and conditions chosen, this could lead to symmetrical dimers linked by an enyne bridge. Such strategies are valuable for creating bivalent ligands or materials with extended π-systems. The chemo-, regio-, and stereoselectivity of the dimerization are critical factors that would need to be controlled through the careful selection of the catalytic system. thieme-connect.com

Reactivity and Transformations of the Ethynyl Moiety in 3 Ethynyl 1 Methylindazole Systems

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its high efficiency, regioselectivity, and mild reaction conditions. This reaction has been widely employed for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.

The mechanism of the CuAAC reaction is generally understood to involve a catalytic cycle with copper(I) as the active catalyst. While specific mechanistic studies on 3-ethynyl-1-methylindazole are not extensively detailed in the available literature, the generally accepted mechanism for CuAAC with terminal alkynes provides a strong framework for understanding its reactivity.

The catalytic cycle is believed to initiate with the formation of a copper(I)-acetylide intermediate from this compound. This step is facilitated by the presence of a base. The copper acetylide then coordinates with the azide (B81097) reactant. Theoretical and experimental studies suggest that the transition state may involve two copper atoms, where one copper atom is bonded to the acetylide and the other activates the azide. This coordination orients the reactants favorably for the subsequent cyclization. The reaction proceeds through a stepwise process, leading to the formation of a six-membered copper metallacycle, which then rearranges to a more stable five-membered triazolyl-copper intermediate. The final step involves protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. nih.govbeilstein-journals.orgresearchgate.net The reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org

It has been noted that various ligands can accelerate the CuAAC process and stabilize the active Cu(I) oxidation state, particularly in aqueous solutions. beilstein-journals.org

The CuAAC reaction serves as a powerful tool for the derivatization of this compound, enabling the introduction of a wide array of functional groups through the stable 1,2,3-triazole linker. This strategy has been successfully applied in medicinal chemistry to synthesize novel compounds with potential therapeutic applications.

For instance, a series of novel 1-methyl-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazoles have been synthesized. Although this involves a 1,2,4-triazole, the underlying principle of using a reactive precursor to form a triazole ring attached to the indazole core is analogous. In this synthesis, 5-(1-methyl-1H-indazol-3-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thiones were methylated and subsequently oxidized to form sulfonyl-triazole-indazoles. rkmmanr.org This highlights the utility of the indazole core as a platform for constructing more complex heterocyclic systems.

The general utility of CuAAC in creating diverse molecular architectures is well-established. By reacting this compound with various organic azides (R-N₃), a library of 1-methyl-3-(1-aryl/alkyl-1H-1,2,3-triazol-4-yl)-1H-indazole derivatives can be generated. The reaction conditions are typically mild, often proceeding at room temperature in a variety of solvents, and tolerate a wide range of functional groups on the azide partner. beilstein-journals.org

Table 1: Examples of CuAAC Reactions with Ethynyl-Containing Heterocycles

| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product | Reference |

| O-propargylated mollugin | Substituted aromatic azides | CuSO₄·5H₂O, sodium ascorbate (B8700270), t-BuOH/H₂O | 1-Substituted 1,2,3-triazole-mollugin derivatives | acs.org |

| Dihydropyrimidinone with terminal alkyne | Substituted aryl azides | Cu(OAc)₂, sodium ascorbate, acetone (B3395972)/water | (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl pyrimidine-5-carboxylates | nih.gov |

| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

This table presents examples with analogous heterocyclic systems to illustrate the broad applicability of the CuAAC reaction.

Hydrometallation Reactions and Vinylidene Formation in Ethynyl (B1212043) Scaffolds

Hydrometallation reactions of the ethynyl group in this compound can lead to the formation of vinyl-indazole derivatives, which are valuable intermediates for further synthetic transformations. Ruthenium-catalyzed reactions, in particular, are known to proceed via vinylidene intermediates.

The formation of ruthenium vinylidene complexes from terminal alkynes is a well-established process in organometallic chemistry. These complexes are characterized by a metal-carbon double bond (M=C=CR₂) and are known to be involved in various catalytic transformations of alkynes. researchgate.net

Other Cycloaddition Reactions (e.g., [2+2], [3+3]) Involving the Ethynyl Group

Beyond the well-known [3+2] cycloaddition of the CuAAC reaction, the ethynyl group of this compound can potentially participate in other modes of cycloaddition, such as [2+2] and [3+3] cycloadditions, to construct different ring systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between alkynes and alkenes are a common method for the synthesis of cyclobutene (B1205218) derivatives. While specific examples with this compound are not documented, the general reactivity pattern suggests that under photochemical conditions, it could react with an alkene to form a cyclobutene-fused indazole system. The regiochemistry and stereochemistry of such reactions are often governed by the nature of the substituents on both the alkyne and the alkene. nih.gov

[3+3] Cycloaddition: Formal [3+3] cycloaddition reactions can be used to construct six-membered rings. For instance, reactions of nitrones (as 1,3-dipoles) with vinylcarbene intermediates (generated from vinyldiazoacetates) have been shown to proceed via a formal [3+3] cycloaddition to yield 3,6-dihydro-1,2-oxazines. nih.gov While this specific example does not involve an alkyne directly as the 2-carbon component, it illustrates a strategy for forming six-membered rings. It is conceivable that this compound could participate in cycloadditions with suitable three-atom components to form six-membered heterocyclic rings fused to or substituted on the indazole core. For example, 1,3-dipolar cycloadditions of nitrones with alkynes are known to produce isoxazoline (B3343090) derivatives. rsc.orgnih.govfrontiersin.org

Further Functionalization of the Ethynyl Group (e.g., Borylation)

The terminal ethynyl group of this compound is also amenable to other functionalization reactions, such as borylation, which introduces a versatile boronate ester group. This group can then be used in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds.

Iridium-catalyzed C-H borylation has emerged as a powerful method for the functionalization of aromatic and heteroaromatic compounds. While direct borylation of the acetylenic C-H bond of this compound is a possibility, the iridium-catalyzed borylation of the indazole ring itself is also a well-documented process. Studies have shown that the regioselectivity of iridium-catalyzed borylation of indazoles is influenced by both steric and electronic factors. For N-methyl-1H-indazole, borylation occurs selectively on the heterocyclic ring. rkmmanr.org Specifically, for 1H-indazoles, regioselective C3-borylation has been achieved using an iridium catalyst. nih.gov This suggests that under appropriate conditions, direct borylation of the indazole ring of this compound could occur, potentially competing with the borylation of the ethynyl C-H bond.

The regioselectivity of iridium-catalyzed borylation is often directed by the steric environment of the C-H bonds. In many cases, the reaction favors the most accessible positions. rkmmanr.orgrsc.org However, electronic effects can also play a significant role. rsc.org

Functionalization Strategies for the Indazole Heterocycle Within 3 Ethynyl 1 Methylindazole

Regioselective C-H Functionalization at the Indazole Core

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, offering a streamlined approach to the modification of heterocyclic systems. researchgate.netresearchgate.net For the indazole scaffold, this strategy enables the introduction of new substituents without the need for pre-functionalized starting materials.

Direct Arylation Reactions on the Indazole Ring

Direct arylation of the indazole ring represents a significant advancement in the synthesis of C-3 arylated indazoles, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.net Research has demonstrated that the C-3 position of 1-substituted indazoles, such as 1-methylindazole, can be selectively arylated with various (hetero)aryl bromides and iodides. researchgate.net

A notable example involves the use of a palladium acetate (B1210297) [Pd(OAc)2] catalyst in conjunction with 1,10-phenanthroline (B135089) as a ligand and potassium carbonate (K2CO3) as a base in dimethylacetamide (DMA) as a solvent. researchgate.net This system has proven effective for the C-3 arylation of 1-methylindazole. researchgate.net The choice of ligand has been shown to be crucial for the success of this transformation. researchgate.net While various ligands have been investigated, 1,10-phenanthroline has yielded superior results in many cases. researchgate.net

Furthermore, direct arylation of 1H-indazoles has been successfully achieved "on water" using a palladium acetate catalyst with triphenylphosphine (B44618) (PPh3) as a ligand and silver carbonate (Ag2CO3) as a base. mdpi.com This method has been shown to be effective for the C-3 arylation of 1-methyl-1H-indazole with various iodoaryl derivatives. mdpi.com

Table 1: Optimization of C-3 Arylation of 1-Methylindazole

| Entry | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | none | K2CO3 | DMA | 0 | researchgate.net |

| 2 | 1,10-phenanthroline (10) | K2CO3 | DMA | 53 | researchgate.net |

| 3 | 1,10-phenanthroline (20) | K2CO3 | DMA | 68 | researchgate.net |

| 4 | PPh3 (10) | Ag2CO3 | Water | 40 | mdpi.com |

Alkylation and Acylation Strategies for Indazole Derivatives

Beyond arylation, the indazole core can be functionalized through alkylation and acylation reactions. While direct C-H alkylation of indazoles is an area of ongoing research, acylation provides a reliable method for introducing carbonyl functionalities. C-3 acylation of N-1 protected 1H-indazoles has been reported, expanding the toolkit for indazole functionalization. researchgate.net Carbonylazole derivatives have also been explored as chemoselective and efficient acylating agents under various conditions. escholarship.org

Halogenation and Subsequent Metal-Catalyzed Cross-Coupling Reactions

A two-step approach involving initial halogenation of the indazole ring followed by a metal-catalyzed cross-coupling reaction is a versatile and widely employed strategy for introducing a vast array of substituents.

Introduction of Halogen Atoms at C-3 Position of Indazoles

The introduction of a halogen atom, typically iodine or bromine, at the C-3 position of the indazole ring is a crucial first step for subsequent cross-coupling reactions. chim.it This transformation can be achieved using various halogenating agents. For N-1 protected indazoles, including those with a methyl group, iodination can be performed using iodine (I2) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). chim.it Bromination can also be accomplished using bromine (Br2). chim.it The resulting 3-haloindazoles are stable intermediates that are amenable to a wide range of coupling partners. chim.it

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed cross-coupling reaction that has become indispensable in modern organic synthesis. libretexts.orgfishersci.es It allows for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound, typically a boronic acid or ester. libretexts.org

In the context of 3-ethynyl-1-methylindazole, a 3-halo-1-methylindazole intermediate can be readily coupled with a variety of aryl and heteroaryl boronic acids to introduce diverse aromatic systems at the C-3 position. researchgate.netrsc.org The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base like sodium bicarbonate (NaHCO3). researchgate.net N-protected indazoles, such as 1-methyl-3-iodoindazole, have been shown to be more reactive in these couplings compared to their unprotected counterparts. researchgate.net The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally proceeds with excellent yields. nih.gov

Table 2: Suzuki-Miyaura Coupling of 3-Iodo-1-methylindazole with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | NaHCO3 | DME | High | researchgate.net |

| 2 | 4-Methylphenylboronic acid | Pd(PPh3)4 | NaHCO3 | DME | High | researchgate.net |

| 3 | 3-Thiopheneboronic acid | Pd(PPh3)4 | NaHCO3 | DME | High | researchgate.net |

Computational Chemistry and Mechanistic Elucidation in 3 Ethynyl 1 Methylindazole Research

Applications of Density Functional Theory (DFT) in Molecular Reactivity and Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. libretexts.orgd-nb.info It has become a powerful tool for the semi-quantitative and quantitative study of organic reactivity. mdpi.comnih.gov The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. mdpi.comchemrxiv.org This approach allows for a balance between accuracy and computational cost, making it feasible to study complex molecular systems. chemrxiv.orgacs.org

Conceptual DFT introduces a framework of chemical concepts and principles derived from the electron density, which helps in understanding and predicting the chemical behavior of molecules. mdpi.com This includes global reactivity indices such as electronic chemical potential, hardness, electrophilicity, and nucleophilicity, as well as local indices like the Fukui function, which identify the most reactive sites within a molecule. d-nb.infomdpi.comnih.gov These tools are instrumental in analyzing the reactivity of scaffolds like 3-ethynyl-1-methylindazole.

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions, which allows for the prediction of reaction pathways, the identification of transition states, and the characterization of intermediates. researchgate.netscienceintheclassroom.org By calculating the energies of reactants, products, and all intervening species, researchers can determine the most likely mechanism for a given transformation.

For instance, in reactions analogous to those involving the this compound core, DFT has been used to elucidate complex mechanistic pathways. In a study on the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes to form indazole derivatives, DFT calculations were employed to explore a plausible mechanistic hypothesis. acs.org The calculations detailed a pathway beginning with the coordination of the copper catalyst to the alkyne, followed by C–N bond formation and a subsequent 1,2-hydride shift, which was identified as the rate-determining step. acs.org

Similarly, DFT studies on the base-mediated cyclodimerization of benzoylethynylpyrrole, a compound with a reactive ethynyl (B1212043) moiety similar to this compound, have revealed that the reaction mechanism is highly dependent on the base used. colab.ws Calculations showed that with a catalyst like 1-methylimidazole, the reaction proceeds through a zwitterionic adduct, whereas strong bases like KOH initiate the reaction via proton abstraction from the pyrrole (B145914) NH group. colab.wsmdpi.com These computational studies provide a blueprint for how the reactivity of the ethynyl group in this compound could be predicted under various catalytic conditions.

DFT is widely used to calculate the electronic properties and reaction energetics that govern chemical processes. nih.gov Time-dependent DFT (TD-DFT) is particularly useful for studying excited states and predicting electronic absorption spectra. nih.govresearchgate.net These calculations provide insight into how molecules interact with light, which is crucial for applications in photochemistry and materials science. nih.gov

The energetics of reaction pathways, including activation barriers and reaction energies, are critical for understanding reaction feasibility and kinetics. DFT calculations provide these values with reasonable accuracy. For example, in the aforementioned copper-catalyzed synthesis of indazoles, the activation energy for the rate-determining 1,2-hydride shift was calculated to be +18.1 kcal/mol. acs.org In the study of benzoylethynylpyrrole cyclodimerization, the activation barrier (ΔG‡) for the limiting stage was determined to be 19.7 kcal/mol in the presence of a phosphazene superbase. colab.ws This quantitative data is invaluable for optimizing reaction conditions.

| Reaction / Process | System | Calculated Parameter | Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| C–N Bond Formation | Copper-Catalyzed Indazole Synthesis | Transition State Energy | +15.1 | acs.org |

| 1,2-Hydride Shift (Rate-Determining Step) | Copper-Catalyzed Indazole Synthesis | Transition State Energy | +18.1 | acs.org |

| Bergman Cyclization (Rate-Determining Step) | Enediyne Cyclization on Ag(100) | Process Enthalpy | -60.8 | scienceintheclassroom.org |

| Limiting Stage of Ethynylation | Acetone (B3395972) with Phenylacetylene (t-Bu-P4 catalyst) | Activation Barrier (ΔG‡) | 19.7 | colab.ws |

Mechanistic Studies of Catalytic Reactions Involving this compound Scaffolds

The combination of experimental techniques, such as mass spectrometry, with computational chemistry provides a powerful approach for the detailed investigation of catalytic reaction mechanisms. rsc.org For reactions involving the this compound scaffold, which can participate in various catalytic transformations, DFT is essential for elucidating the precise role of the catalyst.

Computational studies can trace the entire catalytic cycle, identifying each intermediate and transition state. In the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles, DFT calculations mapped the cycle starting from the coordination of the copper complex to the alkyne and an azo nitrogen, through the C-N bond formation and hydride shift, to the final product release and catalyst regeneration. acs.org

Organocatalysis involving the this compound scaffold can also be explored. Research on the 1-methylimidazole-catalyzed cyclodimerization of acylethynylpyrroles demonstrated that the catalyst functions by forming a zwitterionic adduct with the substrate. colab.wsmdpi.com DFT calculations showed that this adduct is a key intermediate, and its formation and subsequent reactions were modeled to explain the observed product distribution. colab.ws Such studies are critical for the rational design of new catalysts and for optimizing reaction selectivity. uni-giessen.de

Frontier Molecular Orbital (FMO) Theory in Reactivity Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comethz.ch The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the ethynyl group is a key site for chemical transformations. FMO theory predicts that this group will be highly electrophilic due to the low-lying LUMO associated with the π* orbitals of the triple bond. Therefore, this compound is expected to be susceptible to nucleophilic attack at the ethynyl carbon atoms. In cycloaddition reactions, such as the Diels-Alder reaction, the this compound would act as the dienophile. The reaction's facility would depend on the energy alignment of its LUMO with the HOMO of the diene. ethz.ch FMO analysis can predict the regioselectivity and stereoselectivity of such reactions by examining the orbital coefficients and symmetry of the interacting frontier orbitals. numberanalytics.comimperial.ac.uk

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govmdpi.com Computational modeling is a cornerstone of modern SAR, as it provides a three-dimensional and energetic basis for understanding how a ligand interacts with its biological target, such as a protein or enzyme. nih.gov

For derivatives of this compound, computational modeling and SAR have been combined to develop potent enzyme inhibitors. In one study, a series of 3-ethynyl-1H-indazoles were identified as inhibitors of the PI3K/PDK1/mTOR kinase pathway. nih.gov Computational docking simulations were used to predict the binding mode of these inhibitors within the ATP-binding pocket of the PI3Kα enzyme. These models revealed a novel mode of inhibition and helped to explain the observed isoform specificity. nih.gov The insights gained from these computational models guided the synthesis of new analogues with improved activity and drug-like properties.

The general approach involves identifying a lead compound, such as a this compound derivative, and then systematically modifying its structure. The activity of each new analogue is measured experimentally, and computational models are used to rationalize the results. For example, the models can show how adding a specific functional group improves a hydrogen bond interaction with a key amino acid residue in the target protein, thereby increasing binding affinity and inhibitory activity. This iterative cycle of design, synthesis, testing, and modeling accelerates the development of new therapeutic agents. nih.goveuropa.eu

| Structural Position/Modification | Observation | Computational Rationale / Insight | Reference |

|---|---|---|---|

| Indazole Core | Serves as a novel ATP mimetic scaffold. | The core structure correctly orients substituents to interact with key residues in the kinase hinge region. | nih.gov |

| 3-Ethynyl Group | Essential for activity. | Acts as a key interaction point within the active site, potentially forming specific non-covalent interactions. | nih.gov |

| Substituents on the Indazole Ring | Modifications at various positions modulate potency and selectivity. | Docking models show how different substituents can exploit specific sub-pockets within the enzyme, leading to isoform-specific inhibition (e.g., PI3Kα). | nih.gov |

| Physicochemical Properties | Favorable properties (ADME) identified. | Computational models can predict properties like solubility and membrane permeability, guiding the selection of candidates for further development. | nih.gov |

Advanced Research Applications of 3 Ethynyl 1 Methylindazole Scaffolds in Organic Synthesis

Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

The 3-ethynyl-1-methylindazole molecule serves as a foundational component for constructing more elaborate organic molecules. cymitquimica.commdpi-res.com The reactivity of its ethynyl (B1212043) group is central to its utility, allowing it to participate in a variety of chemical transformations essential for modern organic synthesis. cymitquimica.com

Key reactions involving this scaffold include:

Cross-Coupling Reactions: The terminal alkyne is particularly amenable to transition-metal catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. researchgate.net These reactions are powerful methods for forming new carbon-carbon bonds. For instance, palladium-catalyzed coupling can be used to introduce the ethynyl group onto an indazole core, or to couple the ethynylindazole with other molecular fragments. This enables the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Cycloaddition Reactions: The alkyne functionality can readily participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction allows for the efficient and specific formation of a stable triazole ring, linking the indazole scaffold to other molecules functionalized with an azide (B81097) group. otago.ac.nz This method is widely used to create complex architectures from simpler, modular units. researchgate.net

Ethynylation Reactions: The scaffold itself is a product of ethynylation, a class of reactions that installs an acetylene (B1199291) group onto a molecule. mdpi.com This process is a powerful strategy for preparing substituted acetylenes that can then be used in further synthetic steps. mdpi.com

The indazole ring system itself is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. mdpi.com The ability to use this compound as a building block allows for the incorporation of this important heterocycle into new potential therapeutic agents and other functional molecules. cymitquimica.commdpi.com

| Reaction Type | Key Reagents/Catalysts | Bond Formed | Significance |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd complexes (e.g., Pd(PPh₃)₄), Copper co-catalyst | Carbon-Carbon | Enables coupling with aryl or vinyl halides to extend conjugation. |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) catalyst, Azide-functionalized molecules | Carbon-Nitrogen (Triazole ring) | Provides a highly efficient and specific method for linking molecular fragments. researchgate.netotago.ac.nz |

| Vinylation | Various catalysts (e.g., Calcium carbide) | Carbon-Carbon | Transforms the alkyne into a vinyl group for further functionalization. mdpi.com |

Development of Ligands for Transition Metal Catalysis

The nitrogen atoms within the indazole ring of this compound can act as σ-donors, allowing the molecule to function as a ligand that coordinates to transition metal centers. acs.org The design and synthesis of new ligands are crucial for advancing transition metal catalysis, as the ligand's electronic and steric properties are essential in dictating the catalyst's activity and selectivity. hector-fellow-academy.de

Research has demonstrated the use of closely related ethynyl-heterocycles, such as 5-ethynyl-1-methyl-1H-imidazole, in the synthesis of sophisticated catalyst architectures. otago.ac.nz By employing the CuAAC click reaction, these ethynyl-heterocycles can be attached to a central core to create multidentate ligands (molecules that can bind to a metal at multiple points). otago.ac.nz These ligands have been used to construct self-assembled palladium and platinum cages and macrocycles. otago.ac.nz Such structured catalysts can exhibit unique reactivity; for example, a palladium cage synthesized using this method demonstrated catalytic activity in the Suzuki-Miyaura cross-coupling reaction, a vital tool for forming carbon-carbon bonds. otago.ac.nz The choice of ligand is critically important in the design of such catalysts for cross-coupling and functionalization reactions. acs.org

| Ligand Precursor | Synthetic Strategy | Resulting Catalyst Structure | Catalytic Application Example |

|---|---|---|---|

| 5-Ethynyl-1-methyl-1H-imidazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Palladium (Pd₃L₂) cage | Suzuki-Miyaura cross-coupling of phenylboronic acid and 4-bromoacetophenone. otago.ac.nz |

Applications in Materials Science for Organic Electronic Devices

The conjugated π-system of the indazole ring, extended by the ethynyl group, gives this compound and its derivatives interesting photophysical properties, making them candidates for use in advanced materials.

Derivatives of ethynyl-heterocycles often exhibit fluorescence and luminescence. cymitquimica.com For example, phenanthroimidazole derivatives with a similar structural motif can display tunable emission properties. pusan.ac.kr While some related molecules show fluorescence quenching in polar solvents, they can achieve high electroluminescence when incorporated into a host-dopant system within a light-emitting device. pusan.ac.kr The electroluminescent properties of materials derived from related precursors, such as dipyrrolo[1,2-a:1′,2′-d]pyrazines, have also been noted, highlighting the potential of these scaffolds in light-emitting applications. mdpi.com

The favorable electronic properties of indazole-based compounds have led to their direct application in the field of organic electronics. acs.org Specifically, this compound is listed and sold by chemical suppliers as a material for OLEDs. bldpharm.com Research has shown that transition metal complexes incorporating indazole ligands, such as those of iridium(III), have been successfully used in the fabrication of OLEDs. acs.org Furthermore, other functionalized indazole derivatives have been incorporated into π-conjugated systems designed for use in OLED devices. researchgate.net OLEDs represent a significant portion of the modern display and solid-state lighting industries, and the development of new, efficient emitter and host materials is a critical area of research. nih.gov

A fascinating phenomenon observed in some molecular crystals is the thermosalient effect, where a crystal undergoes a rapid and dramatic mechanical response, such as jumping or shattering, upon heating or cooling. figshare.com This effect is often the result of a rapid release of strain energy accumulated during a martensitic phase transition. nih.gov

While not yet documented for this compound itself, a very closely related compound, 5-Fluorobenzoyl-4-(4-methoxyphenyl)ethynyl-1-methylimidazole, has been shown to exhibit a thermosalient effect, with crystals jumping upon being heated to approximately 80 °C. researchmap.jp This behavior in a structurally analogous ethynyl-heterocycle suggests that crystals of this compound or its derivatives could potentially display similar dynamic properties. The exploration of mechanical motion in molecular crystals is of great interest for potential applications in actuators, sensors, and electronics. nih.gov

Immobilization of Functional Groups on Solid Supports

The terminal alkyne of this compound provides an excellent chemical handle for covalently attaching the molecule to solid supports. This immobilization is often achieved using the highly efficient azide-alkyne click reaction. cambridge.orgresearchgate.net

A clear example of this application has been demonstrated with the related compound, 3-ethynyl-1-methylimidazole. In this process, a nanoporous silica (B1680970) material (SBA-15) is first functionalized to have azide groups on its surface. cambridge.orgresearchgate.net The 3-ethynyl-1-methylimidazole is then introduced, and a click reaction is initiated with a copper catalyst, which covalently links the imidazole (B134444) ring to the silica surface via a stable triazole linker. researchgate.netcambridge.orgresearchgate.net This method successfully immobilizes the functional group inside the silica channels without collapsing the porous structure. cambridge.orgresearchgate.net Such functionalized materials have potential applications in areas like anion removal from wastewater or as solid-supported catalysts. cambridge.org This strategy of using an alkyne-functionalized molecule for immobilization is a general and powerful tool for creating functionalized materials. uni-giessen.de

| Step | Description | Key Reagents/Materials | Reference |

|---|---|---|---|

| 1 | Functionalization of the Support | Nanoporous silica (SBA-15) is treated with (3-chloropropyl)trimethoxysilane, followed by sodium azide to create an azide-functionalized surface (SBA-N₃). | cambridge.orgresearchgate.net |

| 2 | Click Reaction | The azide-functionalized silica is mixed with 3-ethynyl-1-methylimidazole in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. | cambridge.orgresearchgate.net |

| 3 | Product Formation | The ethynyl and azide groups react to form a triazole ring, covalently bonding the methylimidazole moiety to the silica support. | researchgate.netcambridge.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethynyl-1-methylindazole, and how can purity be ensured?

- Methodology : Use a modified Sonogashira coupling reaction to introduce the ethynyl group to the indazole core. For purification, employ recrystallization (ethanol or ethyl acetate/hexane systems) and monitor purity via thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the solvent system . Catalytic systems like Fe₃O₄@FU nanoparticles (12 mg per 1 mmol substrate) under reflux conditions improve yield and reduce side reactions . Confirm final purity with GC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Prioritize nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C NMR to identify methyl, ethynyl, and aromatic protons). Infrared (IR) spectroscopy validates functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₈N₂; theoretical MW: 156.07 g/mol). X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are obtained .

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Methodology : Begin with in vitro enzyme inhibition assays (e.g., kinase or receptor binding studies) using purified proteins. For cellular activity, use dose-response curves (0.1–100 μM) in relevant cell lines (e.g., vascular smooth muscle cells for calcium signaling studies). Include positive controls (e.g., YM872 for AMPA receptor antagonism) and validate results with Western blotting or fluorescence-based calcium imaging .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodology : Synthesize analogs with substitutions at the indazole N1 or C3 positions. Test bioactivity in parallel assays (e.g., PKA inhibition or vasodilation models). Use computational tools (molecular docking, QSAR) to predict binding affinities to targets like AMPA receptors or HSF1. Correlate electronic effects (Hammett constants) of substituents with activity trends .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., opposing effects in different tissue models)?

- Methodology : Conduct comparative studies under standardized conditions (e.g., pH, temperature, and ion concentrations). Validate target specificity using knockout models or siRNA silencing. For example, if vascular effects conflict, test whether results are tissue-specific (e.g., aortic vs. coronary artery preparations) or receptor-subtype-dependent (e.g., mGluR5 vs. AMPA) .

Q. How can metabolic stability and toxicity of this compound be assessed preclinically?

- Methodology : Perform hepatic microsome assays (human/rodent) to measure metabolic half-life. Use LC-MS to identify metabolites. For toxicity, conduct Ames tests (mutagenicity) and mitochondrial toxicity assays (Seahorse analyzer). Cross-reference with safety data from structurally related compounds (e.g., nitroimidazoles) to predict risks .

Q. What experimental designs mitigate challenges in studying this compound’s neuropharmacological effects?

- Methodology : Use blood-brain barrier (BBB) penetration models (e.g., PAMPA-BBB assay) to confirm CNS accessibility. In vivo, employ cerebral ischemia models with MRI or PET imaging (e.g., [¹⁸F]-labeled analogs) to track distribution. Pair behavioral assays (e.g., rotarod for motor function) with ex vivo biomarker analysis (e.g., glutamate levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.